6-((4-Bromophenyl)sulfonyl)-1-oxa-6-azaspiro[2.5]octane is a complex organic compound characterized by a distinctive spirocyclic structure. This compound features a bromophenylsulfonyl group attached to a spirooctane ring system, which incorporates both an oxa (ether) and an azaspiro (nitrogen-containing) moiety. The molecular formula for this compound is CHBrNOS, with a molar mass of 332.21 g/mol .
This compound is classified under the category of spirocyclic compounds, which are known for their unique structural properties and potential biological activities. It has been synthesized for research purposes and is cataloged under the CAS number 1177093-18-3, indicating its recognition in chemical databases .
The synthesis of 6-((4-Bromophenyl)sulfonyl)-1-oxa-6-azaspiro[2.5]octane typically involves several key steps:
These methods can be adapted for industrial production, focusing on scalability and efficiency. Techniques such as continuous flow reactors may be employed to optimize yield and safety during synthesis.
The molecular structure of 6-((4-Bromophenyl)sulfonyl)-1-oxa-6-azaspiro[2.5]octane reveals a spirocyclic arrangement that contributes to its unique properties. The compound's structural elements include:
The compound's data includes:
6-((4-Bromophenyl)sulfonyl)-1-oxa-6-azaspiro[2.5]octane can participate in various chemical reactions:
These reactions are critical for modifying the compound for various applications in research and industry.
The mechanism of action for 6-((4-Bromophenyl)sulfonyl)-1-oxa-6-azaspiro[2.5]octane involves its interaction with specific molecular targets within biological systems:
This dual mechanism highlights its potential as a bioactive molecule with therapeutic applications, particularly in fields like medicinal chemistry and pharmacology.
The physical properties of 6-((4-Bromophenyl)sulfonyl)-1-oxa-6-azaspiro[2.5]octane include:
Chemical properties include:
Safety data indicates that it is an irritant, necessitating appropriate handling measures during laboratory work .
6-((4-Bromophenyl)sulfonyl)-1-oxa-6-azaspiro[2.5]octane has several important applications in scientific research:
Spirocyclic scaffolds confer enhanced three-dimensionality and structural rigidity to drug molecules, improving target selectivity and metabolic stability. The spiro[2.5]octane system in this compound features a quaternary spiro-carbon (C7) connecting tetrahydrofuran (1-oxa) and pyrrolidine (6-aza) rings. This topology imposes:
Table 1: Bioactive Spirocyclic Compounds and Their Applications
Compound | Core Structure | Biological Activity | Reference |
---|---|---|---|
Spironolactone | 7-Spirolactone-androstane | Aldosterone antagonist (hypertension) | [4] |
Abyssomicin C | Spirotetronate | Antibiotic (MRSA/VRSA) | [2] |
Griseofulvin | Spirochromane-cyclohexenone | Antifungal | [2] |
Target Compound | 1-Oxa-6-azaspiro[2.5]octane | Antimicrobial (Theoretical) | [1] |
Notably, spiro-oxindoles and spiro-lactams demonstrate broad-spectrum bioactivities (e.g., antiviral, anticancer), validating the strategic value of spiro-annelation in pharmacophore design [2] [4].
The sulfonyl (-SO₂-) bridge in this compound serves as a versatile bioisostere for carboxylate or phosphonate groups, enhancing membrane permeability while maintaining hydrogen-bonding capacity. Key roles include:
Sulfonyl-containing heterocycles exhibit potent antibacterial effects, particularly against Gram-positive pathogens. For example:
Table 2: Antibacterial Sulfonyl Heterocycles and Key Metrics
Compound | Heterocycle Class | MIC Range | Target Pathogens |
---|---|---|---|
Ceftazidime | Cephalosporin | 0.1–4 μg/mL | Pseudomonas aeruginosa |
Tazobactam | Triazolyl-sulfonate | 0.5–16 μg/mL | β-Lactamase inhibition |
Target Compound | Spiroazetidine-sulfonyl | Pending assay | Theoretical: MRSA/VRE |
The sulfonyl group’s dual role as a pharmacophore and physicochemical modifier underscores its utility in antimicrobial design [6] [9].
The 4-bromophenyl moiety critically modulates the compound’s lipophilicity and steric bulk:
Brominated aromatics enhance bioavailability in spirocyclic systems:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0